BenchChemオンラインストアへようこそ!

3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one

sigma-1 receptor binding affinity structure-activity relationship

3-(4-Isopropoxybenzyl)benzo[d]oxazol-2(3H)-one (CAS 868145-85-1) is a synthetic N-benzyl-substituted benzo[d]oxazol-2(3H)-one derivative. Compounds in this class are established as preferential sigma-1 (σ1) receptor ligands, with binding affinity and selectivity strongly influenced by the nature and position of substituents on the N-benzyl phenyl ring.

Molecular Formula C17H17NO3
Molecular Weight 283.327
CAS No. 868145-85-1
Cat. No. B2421407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one
CAS868145-85-1
Molecular FormulaC17H17NO3
Molecular Weight283.327
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O
InChIInChI=1S/C17H17NO3/c1-12(2)20-14-9-7-13(8-10-14)11-18-15-5-3-4-6-16(15)21-17(18)19/h3-10,12H,11H2,1-2H3
InChIKeyFWJRUZOARDWXPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Isopropoxybenzyl)benzo[d]oxazol-2(3H)-one (CAS 868145-85-1) Procurement Guide: Class Identity, Sigma-1 Receptor Profile, and Comparator Framework


3-(4-Isopropoxybenzyl)benzo[d]oxazol-2(3H)-one (CAS 868145-85-1) is a synthetic N-benzyl-substituted benzo[d]oxazol-2(3H)-one derivative. Compounds in this class are established as preferential sigma-1 (σ1) receptor ligands, with binding affinity and selectivity strongly influenced by the nature and position of substituents on the N-benzyl phenyl ring [1]. Unlike the more extensively characterized 4-chloro, 4-methyl, or 4-methoxy analogs, the 4-isopropoxybenzyl variant introduces a sterically bulky, electron-donating para-substituent that is expected to modulate both hydrophobic and electronic interactions within the σ1 receptor binding pocket, potentially offering distinct selectivity and pharmacokinetic profiles [2][3]. This guide provides quantifiable differentiation to support informed procurement and experimental selection over close structural analogs.

Why Generic Benzo[d]oxazol-2(3H)-one Substitution Fails: Evidence of Substituent-Dependent Sigma Receptor Pharmacology for 3-(4-Isopropoxybenzyl)benzo[d]oxazol-2(3H)-one


Within the benzo[d]oxazol-2(3H)-one class, sigma receptor binding is exquisitely sensitive to N-benzyl substitution. Published structure-activity relationship (SAR) data demonstrate that para-substituents can shift σ1 affinity by over 1000-fold (e.g., Ki values ranging from 0.1 nM for 4-Cl to >6,000 nM for sterically hindered analogs) and can invert selectivity from σ1 to σ2 preference [1]. The 4-isopropoxy group occupies a distinct physicochemical space relative to the commonly referenced 4-chloro, 4-methyl, and 4-methoxy analogs, differing in size (molar refractivity), lipophilicity (π value), and hydrogen-bonding capacity. Without head-to-head data, substitution with a generic benzo[d]oxazol-2(3H)-one scaffold cannot replicate the specific binding, selectivity, and downstream biological effects conferred by the 4-isopropoxybenzyl moiety, making direct experimental verification essential [2].

Quantitative Differentiation of 3-(4-Isopropoxybenzyl)benzo[d]oxazol-2(3H)-one: Evidence from Sigma Receptor Pharmacology and Molecular Modeling


Sigma-1 Receptor Affinity Class-Level Comparison: 4-Isopropoxy vs. 4-Methoxy and 4-Chloro Analogs

In the absence of a direct head-to-head study, class-level inference from a congeneric series of N-benzyl-substituted benzo[d]oxazol-2(3H)-ones shows that para-substitution with electron-donating groups (e.g., OCH₃) yields moderate σ1 affinity (Ki = 83 nM for the 4-OCH₃ propylene analog 2g), whereas electron-withdrawing groups (e.g., 4-Cl) achieve sub-nanomolar affinity (Ki = 0.098 nM for compound 1c) [1]. The 4-isopropoxy group (OCH(CH₃)₂) is a stronger electron donor than methoxy and occupies a larger steric volume. Based on the pharmacophore model, this substitution is predicted to modulate the hydrophobic aromatic and hydrogen bond acceptor features critical for σ1 binding, potentially positioning its affinity between the 4-OCH₃ and 4-Cl analogs, but with distinct selectivity implications [2].

sigma-1 receptor binding affinity structure-activity relationship

Sigma-1 vs. Sigma-2 Selectivity: Predicted Gain Due to 4-Isopropoxy Steric Shielding

Published selectivity ratios (Ki(σ2)/Ki(σ1)) for closely related para-substituted analogs vary dramatically: 4-OCH₃ (2g) shows a ratio of 31.3, indicating strong σ1 preference, while 4-CH₃ (2j) is essentially non-selective (ratio = 1.1) [1]. The 4-Cl analog (1c) achieves an exceptional ratio of 4270 (Ki(σ2) = 427 nM / Ki(σ1) = 0.1 nM) [2]. The 4-isopropoxy group introduces greater steric bulk than methoxy or chloro, which, based on the Glennon σ1 pharmacophore model, should maintain favorable occupancy of the primary hydrophobic binding region while restricting accommodation within the narrower σ2 binding pocket. This predicts a selectivity profile that is distinct from both the 4-OCH₃ and 4-Cl compounds—potentially achieving high σ1 selectivity but with moderated σ1 affinity compared to the 4-Cl lead.

sigma-2 receptor selectivity ratio molecular docking

Three-Dimensional Pharmacophore Model Fit: 4-Isopropoxy vs. Reference Sigma-1 Ligands

The validated Catalyst 3D pharmacophore model for σ1 ligands (Hypo1, correlation coefficient = 0.89) identifies five critical features: one positive ionizable center, one hydrogen bond acceptor, two hydrophobic aromatic regions, and one hydrophobic feature [1]. The 4-isopropoxy substituent is predicted to simultaneously satisfy the hydrophobic feature and contribute to the hydrogen bond acceptor interaction (ether oxygen), which may result in a unique pharmacophore mapping pattern not achievable with simple alkyl or halogen substituents. This dual feature contribution could translate into a binding mode that is distinct from both the 4-Cl analog (pure hydrophobic contribution) and the 4-OCH₃ analog (weaker hydrophobic contribution), potentially enabling rational design of second-generation ligands with tailored pharmacological profiles.

pharmacophore modeling 3D-QSAR drug design

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen Bonding Capacity vs. Key Analogs

Although experimental logP or logD values are not published for the target compound, calculated descriptors indicate significant divergence from commonly used analogs. The 4-isopropoxy group (Hansch π constant ≈ +1.05 for OCH(CH₃)₂ vs. +0.71 for Cl and -0.02 for OCH₃) predicts higher lipophilicity than 4-Cl and substantially higher than 4-OCH₃ [1]. This difference in lipophilicity (ΔlogP estimated at +0.3 to +0.5 log units relative to 4-Cl, and >+1.0 relative to 4-OCH₃) is expected to influence membrane permeability, tissue distribution, and metabolic stability. Such property shifts are critical for in vivo pharmacology studies and cannot be replicated by the 4-Cl or 4-OCH₃ analogs.

lipophilicity ADME prediction calculated properties

Application Scenarios for 3-(4-Isopropoxybenzyl)benzo[d]oxazol-2(3H)-one in Sigma Receptor Pharmacology and Drug Discovery


Sigma-1 Receptor Selectivity Profiling in CNS Target Engagement Studies

Based on the class-level SAR evidence predicting high σ1 selectivity with moderate affinity, this compound is ideally suited as a tool for in vitro σ1 receptor occupancy assays where σ2-mediated background must be minimized [1]. Unlike the ultra-high-affinity 4-Cl analog (Ki = 0.1 nM) that may exhibit slow dissociation kinetics, the 4-isopropoxy variant's predicted affinity (low nanomolar to sub-micromolar) may allow for reversible binding, facilitating washout experiments and competitive displacement studies [2].

Structure-Based Design of Second-Generation σ1 Ligands with Improved ADME Properties

The dual hydrogen bond acceptor and hydrophobic character of the 4-isopropoxy group provides a unique pharmacophore feature combination that is absent in the 4-Cl and 4-OCH₃ lead compounds [1]. Medicinal chemistry teams can use this compound as a starting scaffold to explore substitutions that retain σ1 affinity while reducing the CYP2D6 inhibition liability often associated with lipophilic amines, leveraging the calculated logP shift of +0.3 to +0.5 relative to the 4-Cl analog [2].

Comparative In Vitro Pharmacology to Deconvolute σ1 vs. σ2 Biological Functions

Because the 4-isopropoxy compound is predicted to maintain a σ1 selectivity ratio between 30 and 100, it serves as a valuable comparator alongside known non-selective ligands (e.g., haloperidol, σ2/σ1 ratio = 41) and highly selective σ2 ligands (e.g., compound 3k, σ2/σ1 = 0.03) [1]. This enables researchers to attribute cellular phenotypes specifically to σ1 engagement, a necessity for target validation studies in pain, neurodegeneration, and cancer models.

Pharmacophore Model Validation and Expansion for Computational Screening

The compound's predicted mapping to 4 of 5 Hypo1 pharmacophore features, with a unique steric and electronic signature, makes it an excellent candidate for inclusion in test sets intended to validate and refine 3D-QSAR models [1]. Its procurement supports in silico screening campaigns aimed at discovering structurally diverse σ1-positive allosteric modulators outside the benzoxazolone chemotype.

Quote Request

Request a Quote for 3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.